Boc-D-tyr(2,6-CL2-bzl)-OH
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Overview
Description
Boc-D-tyrosine(2,6-dichlorobenzyl)-OH is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its stability and the presence of the Boc (tert-butoxycarbonyl) protecting group. The 2,6-dichlorobenzyl group attached to the tyrosine residue enhances its chemical properties, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-tyrosine(2,6-dichlorobenzyl)-OH typically involves the protection of the amino group of D-tyrosine with a Boc group. This is followed by the introduction of the 2,6-dichlorobenzyl group to the phenolic hydroxyl group of tyrosine. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and 2,6-dichlorobenzyl chloride for the benzylation step.
Industrial Production Methods
In an industrial setting, the production of Boc-D-tyrosine(2,6-dichlorobenzyl)-OH is scaled up using similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-D-tyrosine(2,6-dichlorobenzyl)-OH undergoes various chemical reactions, including:
Substitution Reactions: The 2,6-dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride and alkyl halides are commonly used.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is a standard reagent.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Various substituted tyrosine derivatives.
Deprotection Reactions: D-tyrosine(2,6-dichlorobenzyl)-OH.
Oxidation and Reduction Reactions: Quinones and alcohols derived from the phenolic group.
Scientific Research Applications
Boc-D-tyrosine(2,6-dichlorobenzyl)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Medicinal Chemistry: In the design and synthesis of peptide-based drugs.
Bioconjugation: For the attachment of peptides to other biomolecules.
Material Science: In the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of Boc-D-tyrosine(2,6-dichlorobenzyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The 2,6-dichlorobenzyl group enhances the stability and reactivity of the tyrosine residue, facilitating its incorporation into peptides.
Comparison with Similar Compounds
Similar Compounds
Boc-D-tyrosine(benzyl)-OH: Similar structure but with a benzyl group instead of a 2,6-dichlorobenzyl group.
Boc-L-tyrosine(2,6-dichlorobenzyl)-OH: The L-isomer of the compound.
Fmoc-D-tyrosine(2,6-dichlorobenzyl)-OH: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness
Boc-D-tyrosine(2,6-dichlorobenzyl)-OH is unique due to the presence of the 2,6-dichlorobenzyl group, which provides enhanced chemical stability and reactivity compared to other tyrosine derivatives. This makes it particularly useful in complex peptide synthesis and other applications requiring high stability and specificity.
Properties
IUPAC Name |
(2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODHIGHXRDNRPP-GOSISDBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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